An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethyl)benzaldehyde is a key aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties that make it a versatile building block for the synthesis of complex molecules. The presence of the trifluoromethyl group enhances the electrophilicity of the aldehyde, making it highly reactive towards nucleophiles, while the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and key applications of 4-Fluoro-3-(trifluoromethyl)benzaldehyde.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)benzaldehyde is presented in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 178 °C (lit.) | |
| 60 °C at 0.5 mmHg | [2] | |
| Density | 1.408 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.457 (lit.) | |
| Purity | ≥ 97% (GC) | [2] |
| Storage Conditions | Store at room temperature | [2] |
Spectral Data Analysis
¹H NMR (400 MHz, CDCl₃) of 4-(Trifluoromethyl)benzaldehyde:
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δ 10.13 (s, 1H): This singlet corresponds to the aldehydic proton. Its downfield shift is characteristic of protons attached to a carbonyl carbon.
-
δ 8.04 (d, J = 8.4 Hz, 2H): These are the two aromatic protons ortho to the aldehyde group. They appear as a doublet due to coupling with the meta protons.
-
δ 7.84 (d, J = 8.4 Hz, 2H): These are the two aromatic protons meta to the aldehyde group and ortho to the trifluoromethyl group. They also appear as a doublet.[3]
¹³C NMR (101 MHz, CDCl₃) of 4-(Trifluoromethyl)benzaldehyde:
-
δ 191.1 (s): The signal for the carbonyl carbon of the aldehyde.
-
δ 138.7 (s): The quaternary aromatic carbon attached to the aldehyde group.
-
δ 135.6 (q, J = 32.9 Hz): The quaternary aromatic carbon attached to the trifluoromethyl group. The quartet splitting is due to coupling with the three fluorine atoms.
-
δ 129.9 (s): The aromatic carbons ortho to the aldehyde group.
-
δ 126.1 (q, J = 3.7 Hz): The aromatic carbons meta to the aldehyde group.
-
δ 123.4 (q, J = 273.9 Hz): The carbon of the trifluoromethyl group, showing a characteristic large coupling constant with the fluorine atoms.[3]
¹⁹F NMR (376 MHz, CDCl₃) of 4-(Trifluoromethyl)benzaldehyde:
IR Spectrum of 4-(Trifluoromethyl)benzaldehyde: The infrared spectrum of 4-(trifluoromethyl)benzaldehyde would be expected to show characteristic absorption bands for the functional groups present. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹ , while C-F stretching vibrations of the trifluoromethyl group would be observed in the region of 1000-1400 cm⁻¹ as strong, complex bands. The NIST WebBook provides access to the gas-phase IR spectrum of 4-(trifluoromethyl)benzaldehyde for reference.[3]
Synthesis and Reactivity
Synthesis
While a specific, detailed experimental protocol for the synthesis of 4-Fluoro-3-(trifluoromethyl)benzaldehyde was not found in the provided search results, general methods for the preparation of similar benzaldehydes can be adapted. One common approach involves the oxidation of the corresponding benzyl alcohol. For instance, the synthesis of 4-bromo-3-(trifluoromethyl)benzaldehyde has been achieved by the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol using manganese dioxide in dichloromethane. A similar strategy could likely be employed for the target molecule, starting from 4-fluoro-3-(trifluoromethyl)benzyl alcohol.
Another potential synthetic route is the formylation of a suitable precursor, such as 1-fluoro-2-(trifluoromethyl)benzene.
Key Reactions and Experimental Protocols
The aldehyde functionality of 4-Fluoro-3-(trifluoromethyl)benzaldehyde makes it a versatile substrate for a variety of important organic transformations.
1. Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. The electron-withdrawing nature of the fluorine and trifluoromethyl groups in 4-Fluoro-3-(trifluoromethyl)benzaldehyde enhances the reactivity of the aldehyde towards the phosphorus ylide.
Generic Experimental Protocol for Wittig Reaction:
-
Materials: 4-Fluoro-3-(trifluoromethyl)benzaldehyde, a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride), a strong base (e.g., n-butyllithium or sodium hydride), and an anhydrous aprotic solvent (e.g., THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, the phosphonium salt is suspended in the anhydrous solvent.
-
The suspension is cooled to 0 °C, and the strong base is added dropwise to generate the ylide, often indicated by a color change.
-
A solution of 4-Fluoro-3-(trifluoromethyl)benzaldehyde in the same anhydrous solvent is then added slowly to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired alkene.[5][6][7][8][9]
-
2. Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. 4-Fluoro-3-(trifluoromethyl)benzaldehyde can be reacted with primary or secondary amines in the presence of a reducing agent to form the corresponding substituted amines.
Generic Experimental Protocol for Reductive Amination:
-
Materials: 4-Fluoro-3-(trifluoromethyl)benzaldehyde, a primary or secondary amine, a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride), and a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Procedure:
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde and the amine are dissolved in the solvent. For less reactive amines, the imine may be pre-formed by stirring the mixture for a period before adding the reducing agent.
-
The reducing agent is added portion-wise to the reaction mixture. The reaction is often carried out at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched, typically with water or a dilute acid.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude amine is purified by column chromatography or distillation.[10][11][12][13][14][15][16]
-
Applications in Drug Development and Materials Science
The unique properties of 4-Fluoro-3-(trifluoromethyl)benzaldehyde make it a valuable building block in several areas of research and development.
Drug Development
The incorporation of fluorine and trifluoromethyl groups into drug candidates is a common strategy to enhance their pharmacological properties. These groups can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) profiles. 4-Fluoro-3-(trifluoromethyl)benzaldehyde serves as a key intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and anti-cancer agents.[2]
Below is a conceptual workflow illustrating the use of 4-Fluoro-3-(trifluoromethyl)benzaldehyde in a drug discovery pipeline.
Materials Science
In materials science, fluorinated compounds are used to create polymers with enhanced thermal stability, chemical resistance, and specific surface properties. 4-Fluoro-3-(trifluoromethyl)benzaldehyde can be used as a monomer in polymerization reactions, such as polycondensation with diamines to form polyimines. The resulting polymers may exhibit desirable properties for applications in high-performance coatings, advanced electronics, and specialty membranes.[2][17]
The following diagram illustrates a general workflow for the synthesis of a polymer using 4-Fluoro-3-(trifluoromethyl)benzaldehyde.
Conclusion
4-Fluoro-3-(trifluoromethyl)benzaldehyde is a highly valuable and versatile chemical intermediate with significant applications in both drug discovery and materials science. Its unique electronic and chemical properties, derived from the presence of both fluorine and trifluoromethyl substituents, make it an attractive starting material for the synthesis of a wide range of functional molecules and polymers. This guide has provided a summary of its key properties, outlined general experimental procedures for its important reactions, and highlighted its role in modern chemical research and development. Further exploration of the reactivity and applications of this compound is expected to lead to the development of new and improved pharmaceuticals and advanced materials.
References
- 1. bfh.ch [bfh.ch]
- 2. 4-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. sciepub.com [sciepub.com]
- 10. gctlc.org [gctlc.org]
- 11. 4-(Trifluoromethyl)benzaldehyde(455-19-6) IR Spectrum [m.chemicalbook.com]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. researchgate.net [researchgate.net]
- 14. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Functional Biomaterials Synthesized by Double-Head Polymerization Agents [sigmaaldrich.com]
- 17. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
